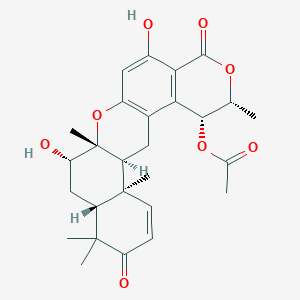

Chrodrimanin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chrodrimanin B is a meroterpenoid, a metabolite of a fungus . It is a potent, non-open-channel-blocking antagonist on B. mori GABAR RDL . It shows insecticidal activity and has been found in Talaromyces species .

Synthesis Analysis

Meroterpenoids, including Chrodrimanin B, possess intriguing structural features and relevant biological activities . Novel enzymes are involved in the biosynthesis of meroterpenoids with unique structures . Biomimetic synthesis and synthetic biology enable the construction and manufacturing of complex meroterpenoids .Molecular Structure Analysis

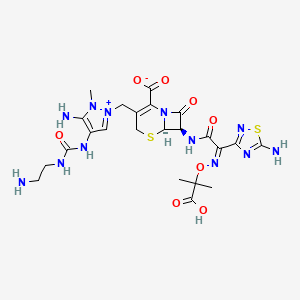

The molecular formula of Chrodrimanin B is C27H32O8 . It has a molecular weight of 484.54 . The structure of Chrodrimanin B was suggested to contain five rings, in association with eight olefinic carbons and three carboxyl groups .Chemical Reactions Analysis

Chrodrimanin B exhibits much weaker blocking action on human α1β2γ2 GABAR compared to RDL . It shows competitive actions at low concentrations and non-competitive actions at higher concentrations on B. mori GABAR RDL .Physical And Chemical Properties Analysis

Chrodrimanin B is a colorless solid . It has a molecular weight of 484.54 . The IR absorption bands indicated the existence of hydroxyl and ester groups .Aplicaciones Científicas De Investigación

Cancer Therapeutics

Chrodrimanin B: has been identified as a potential scaffold compound for the development of targeted therapies for gastric cancer . In a study, it selectively inhibited the MKN-45 gastric cancer cell line, suggesting its utility in cancer research .

Insecticidal Properties

This compound has demonstrated significant insecticidal properties. In dietary tests, Chrodrimanin B showed an LD50 of 10 μg/g, indicating its potential as a natural insecticide .

Marine-Derived Fungal Metabolism

Chrodrimanin B: is a product of marine-derived fungi, such as Aspergillus sp. , and contributes to our understanding of marine fungal metabolism and its potential for producing novel bioactive compounds .

Structural Biology

The compound’s structure has been elucidated using techniques like NMR and mass spectrometry , and its absolute configuration determined through X-ray crystallography and ECD computations . This aids in the exploration of complex molecular structures in structural biology .

Biosynthetic Pathway Elucidation

The biosynthetic gene cluster of Chrodrimanin B was discovered in Penicillium verruculosum . Understanding its biosynthesis is crucial for synthetic biology applications, where such pathways can be reconstituted in other organisms .

Natural Product Chemistry

As a natural product, Chrodrimanin B ’s isolation and characterization contribute to the field of natural product chemistry, which seeks to discover and utilize compounds derived from nature for various applications .

Mecanismo De Acción

Target of Action

Chrodrimanin B, a meroterpenoid fungal metabolite, primarily targets the GABA receptor RDL in insects . The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission .

Mode of Action

Chrodrimanin B acts as a potent, non-open-channel-blocking antagonist on the GABA receptor RDL . It has been found to completely block the γ-aminobutyric acid (GABA)-induced current when delivered at 1 μM for 1 min prior to co-application with transmitter GABA . Chrodrimanin B attenuates the peak current amplitude of the GABA response of RDL with an IC50 of 1.66 nM . It shows high-affinity competitive action and a lower affinity non-competitive action .

Biochemical Pathways

The complete biosynthetic pathway of Chrodrimanin B has been elucidated by heterologous reconstitution of its biosynthesis in Aspergillus oryzae, as well as by in vitro characterizations of selected enzymes . The biosynthetic gene cluster of Chrodrimanin B was discovered in Penicillium verruculosum TPU1311 .

Result of Action

Chrodrimanin B is known to paralyze silkworm (Bombyx mori) larvae . It shows approximately 1,000-fold lower blocking action on human α1β2γ2 GABAR compared to RDL, thus indicating its selective action on insect GABARs .

Action Environment

Chrodrimanin B was first isolated from the fermentation broth of a marine-derived fungus Aspergillus sp. collected from the South China Sea . .

Direcciones Futuras

Marine-derived fungi, including the Aspergillus sp. from which Chrodrimanin B was isolated, have been recognized as a potential source of structurally novel and biologically potent metabolites . This suggests that further exploration of marine fungi could lead to the discovery of new bioactive secondary metabolites.

Propiedades

IUPAC Name |

[(1S,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10,20-tetraen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQKBALSPZQWQD-FWEFFTEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@H]4[C@]5(C=CC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of Chrodrimanin B and how does it affect insects?

A1: Chrodrimanin B is a potent and selective blocker of insect gamma-aminobutyric acid (GABA)-gated chloride channels. [] It acts by binding to a specific site on the insect GABA receptors (GABARs), distinct from the binding site of the well-known insecticide fipronil. [] This binding inhibits the flow of chloride ions through the channel, disrupting nerve signaling in insects and ultimately leading to paralysis and death. []

Q2: How does the structure of Chrodrimanin B compare to other known insecticides, particularly fipronil, in relation to its activity?

A2: While both Chrodrimanin B and fipronil target insect GABARs, they interact with different binding sites. [] A specific double mutation in the GABAR RDL, known to confer resistance to fipronil, has minimal impact on the blocking action of Chrodrimanin B. [] This suggests a distinct mode of action and a potential for overcoming existing insecticide resistance mechanisms.

Q3: What is the significance of Chrodrimanin B's selectivity for insect GABARs?

A3: Chrodrimanin B demonstrates high selectivity for insect GABARs, exhibiting approximately 1,000-fold lower blocking activity on human α1β2γ2 GABAR compared to the insect RDL receptor. [] This selectivity is crucial for developing insecticides that effectively target pest species while minimizing potential risks to humans and other non-target organisms.

Q4: How has the biosynthesis of Chrodrimanin B been elucidated?

A4: Research has identified the biosynthetic gene cluster responsible for Chrodrimanin B production in the fungus Penicillium verruculosum TPU1311. [] The complete biosynthetic pathway was further elucidated through heterologous reconstitution in Aspergillus oryzae and in vitro characterization of key enzymes involved in the process. []

Q5: What are the potential applications of understanding Chrodrimanin B biosynthesis?

A5: Unraveling the biosynthetic pathway of Chrodrimanin B opens avenues for bioengineering and producing this potent insecticide through more sustainable and potentially cost-effective methods. [] This could involve engineering microorganisms to produce Chrodrimanin B or developing novel bio-based insecticides inspired by its structure and activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)